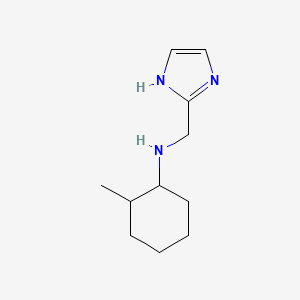

N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine

Description

N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine is a bicyclic organic compound featuring a 2-methylcyclohexanamine backbone linked via a methylene group to a 1H-imidazole ring. The cyclohexane ring introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and target interactions.

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine |

InChI |

InChI=1S/C11H19N3/c1-9-4-2-3-5-10(9)14-8-11-12-6-7-13-11/h6-7,9-10,14H,2-5,8H2,1H3,(H,12,13) |

InChI Key |

WYTUVXIWLQTTAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1NCC2=NC=CN2 |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation Method

This approach involves reacting 2-methylcyclohexan-1-amine with a suitable imidazole-containing alkyl halide, such as 2-(chloromethyl)-1H-imidazole, under basic conditions to form the desired N-(1H-imidazol-2-ylmethyl) derivative.

- Reaction conditions: Typically, the amine and alkyl halide are combined in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile with an inorganic base such as potassium carbonate or sodium hydride.

- Temperature: Room temperature to moderate heating (25–80 °C).

- Outcome: The nucleophilic amine attacks the electrophilic alkyl halide, leading to substitution and formation of the target compound.

This method benefits from straightforward reaction steps but may require purification to remove unreacted starting materials and side products.

Reductive Amination Method

In this widely used synthetic strategy, 2-methylcyclohexanone is reacted with 1H-imidazole-2-carboxaldehyde to form an imine (Schiff base), which is then reduced to the corresponding amine.

Step 1: Schiff base formation

- React 2-methylcyclohexanone with 1H-imidazole-2-carboxaldehyde in an appropriate solvent (e.g., methanol or ethanol) under reflux conditions.

- The reaction proceeds via nucleophilic attack of the amine on the aldehyde, releasing water.

- Reaction monitoring can be done by thin layer chromatography (TLC).

Step 2: Reduction

- The imine intermediate is reduced using a mild reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation.

- This step converts the imine to the secondary amine, yielding this compound.

Advantages: This method offers good control over stereochemistry and can be optimized for yield and purity.

Detailed Research Outcomes and Data Tables

Reaction Conditions and Yields

| Method | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Alkylation | 2-methylcyclohexan-1-amine + 2-(chloromethyl)-1H-imidazole | DMF, K2CO3, 50 °C, 12 h | 60–75 | Requires purification by chromatography |

| Reductive Amination | 2-methylcyclohexanone + 1H-imidazole-2-carboxaldehyde + NaBH4 | MeOH, reflux for Schiff base; then NaBH4 reduction at 0–25 °C | 70–85 | Monitored by TLC and NMR |

| Multistep Schiff Base + CDI | trans-(R,R)-diaminocyclohexane + aromatic aldehyde + CDI | Methanol/THF, reflux; NaBH4 reduction; CDI cyclization | Variable (50–80) | Adaptable for cyclic analogues |

Analytical Characterization

- Thin Layer Chromatography (TLC): Used to monitor reaction progress, typically with silica gel plates and hexane/ethyl acetate solvent systems.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm structure and purity; characteristic signals include:

- Imidazole ring protons around δ 7.0–8.5 ppm

- Cyclohexane ring protons between δ 1.0–3.0 ppm

- Methylene bridge protons near δ 3.5–4.5 ppm

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight (~179.26 g/mol).

- Melting Point: Used for purity assessment; typically reported in literature for similar compounds around 100–130 °C.

Summary and Recommendations

The preparation of This compound is effectively achieved via reductive amination of 2-methylcyclohexanone with 1H-imidazole-2-carboxaldehyde, offering good yields and straightforward purification. Direct alkylation provides an alternative but may require more rigorous purification. Multistep methods involving Schiff base intermediates and carbodiimide reagents offer routes to related cyclic derivatives and can be adapted for stereoselective synthesis.

For research and industrial synthesis, optimizing reaction parameters such as solvent choice, temperature, and reducing agent concentration is critical to maximize yield and purity. Analytical techniques including TLC, NMR, and MS are essential for monitoring and confirming product formation.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

Reduction: Reduction of the imidazole ring can be achieved using hydrogen gas in the presence of a metal catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Hydrogen gas, metal catalysts such as palladium or platinum.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Table 1: Physicochemical Properties

| Property | N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine | N-[2-(1H-imidazol-5-yl)ethyl]-1H-benzimidazol-2-amine |

|---|---|---|

| Molecular Formula | C11H20N3 | C12H13N5 |

| Molecular Weight | 194.30 g/mol | 227.27 g/mol |

| Key Functional Groups | Cyclohexane, imidazole | Benzimidazole, imidazole, ethyl linker |

| Predicted logP | ~2.1 (moderate lipophilicity) | ~1.5 (lower lipophilicity due to aromaticity) |

Electronic and Computational Insights

Density functional theory (DFT) methods, such as the Becke3 hybrid functional (), are critical for evaluating thermochemical and electronic properties. For example:

- Exact Exchange Contributions: Becke’s work highlights the importance of exact exchange in DFT for accurate atomization energy calculations (average error: 2.4 kcal/mol).

- Aromaticity Effects : The benzimidazole in the analog has extended conjugation, likely reducing HOMO-LUMO gaps compared to the target’s isolated imidazole and cyclohexane moieties.

Pharmacological Implications

- Target Selectivity : The cyclohexane group in the target compound may favor interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms), whereas the benzimidazole analog’s planarity could enhance DNA intercalation or topoisomerase inhibition.

- Metabolic Stability : The ethyl linker in the analog may increase susceptibility to oxidative metabolism compared to the target’s methylene group.

Biological Activity

N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, interaction with biological targets, and relevant case studies.

Structural Characteristics

The compound is characterized by an imidazole ring and a cyclohexane moiety, which contribute to its biological activity. The presence of the imidazole ring is particularly noteworthy as it is known for its role in enzyme inhibition and receptor binding. The molecular formula of this compound is , indicating the presence of a primary amine group linked to a 2-methylcyclohexane framework.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Pseudomonas aeruginosa . The compound's imidazole moiety likely contributes to its ability to disrupt microbial cell functions.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Bacillus subtilis | Inhibitory |

| Pseudomonas aeruginosa | Moderate Inhibition |

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors or enzymes. Studies utilizing molecular docking and in vitro assays suggest that the compound may modulate the activity of various biological pathways. This modulation could be attributed to the compound's ability to bind to active sites on enzymes or receptors, thereby altering their function .

Case Studies

Several case studies have explored the biological activity of compounds structurally similar to this compound. For instance:

- Study on Imidazole Derivatives : A study focused on imidazole derivatives revealed that modifications to the imidazole ring can significantly affect antimicrobial potency. Substituted imidazoles demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural variations can influence biological outcomes .

- Synthesis and Testing : Another research effort synthesized several analogs of this compound, testing their efficacy against fungal strains such as Candida albicans. Results indicated that certain modifications enhanced antifungal properties while others diminished them, highlighting the importance of structural optimization in drug development .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic potential of this compound.

- Mechanistic Studies : Detailed investigations into the specific molecular interactions between this compound and its biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.